molecular formula C14H17NO B2818205 N-[(1r,3r)-3-(3-methylphenyl)cyclobutyl]prop-2-enamide CAS No. 2196015-57-1

N-[(1r,3r)-3-(3-methylphenyl)cyclobutyl]prop-2-enamide

Cat. No.: B2818205
CAS No.: 2196015-57-1
M. Wt: 215.296
InChI Key: KIXKEFBDIXWLET-JOCQHMNTSA-N
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Description

N-[(1r,3r)-3-(3-methylphenyl)cyclobutyl]prop-2-enamide is an organic compound characterized by a cyclobutyl ring substituted with a 3-methylphenyl group and a prop-2-enamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1r,3r)-3-(3-methylphenyl)cyclobutyl]prop-2-enamide typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Prop-2-enamide Group: The final step involves the formation of the prop-2-enamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(1r,3r)-3-(3-methylphenyl)cyclobutyl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[(1r,3r)-3-(3-methylphenyl)cyclobutyl]prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[(1r,3r)-3-(3-methylphenyl)cyclobutyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-[(2S,3R)-3-amino-2-hydroxy-3-(4-methylphenyl)propanoyl]-D-alanyl-D-leucinate: A compound with a similar structural motif but different functional groups.

    (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine: Another compound with a similar phenyl substitution pattern.

Uniqueness

N-[(1r,3r)-3-(3-methylphenyl)cyclobutyl]prop-2-enamide is unique due to its specific combination of a cyclobutyl ring, a 3-methylphenyl group, and a prop-2-enamide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[3-(3-methylphenyl)cyclobutyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-3-14(16)15-13-8-12(9-13)11-6-4-5-10(2)7-11/h3-7,12-13H,1,8-9H2,2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXKEFBDIXWLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CC(C2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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